5-Phenyl-1,2,3-thiadiazole
Overview
Description
5-Phenyl-1,2,3-thiadiazole is a compound that belongs to the thiadiazole family, which is characterized by a heterocyclic ring containing both sulfur and nitrogen atoms. This particular compound has a phenyl group attached to the thiadiazole ring, which can influence its chemical properties and biological activity. The thiadiazole ring is known for its presence in various compounds with significant pharmacological activities, including antihypertensive, anticonvulsant, and muscle relaxant properties .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazides followed by reactions with electrophilic reagents. For instance, 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which are structurally related to 5-phenyl-1,2,3-thiadiazole, have been synthesized and shown to possess antihypertensive activity . Additionally, the synthesis of 6-aryl substituted 3-(5'-phenyl-2H-tetrazole-2'-methylene)-S-triazolo[3,4-b]-1,3,4-thiadiazoles has been reported, demonstrating the versatility of thiadiazole chemistry .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction and density functional theory (DFT) calculations . Similarly, the molecular geometry and vibrational frequencies of 2-amino-5-phenyl-1,3,4-thiadiazole have been calculated and compared with experimental data, providing insights into the structural aspects of these compounds .
Chemical Reactions Analysis
Thiadiazoles can undergo various chemical reactions, leading to a wide range of derivatives with potential biological activities. For instance, 5-phenyl-2-(benzalhydrazonyl)-1,3,4-thiadiazoles have been synthesized and studied for their potential as trypanocidal agents, with a focus on their consistent dimer formation via intermolecular hydrogen bonds . The reactivity of thiadiazoles allows for the introduction of various substituents, which can significantly alter their chemical and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The crystalline and molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole, for example, has been characterized, revealing that the molecules form dimers through intermolecular hydrogen bonds in the crystal lattice . These interactions can affect the compound's solubility, melting point, and other physical properties. Additionally, the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, have been studied to understand the reactivity and potential applications of these compounds .
Scientific Research Applications
Antimicrobial Activity and Genotoxicity Assessment
5-Phenyl-1,2,3-thiadiazole derivatives exhibit significant antimicrobial activity against various pathogenic microbes. Research has highlighted their potential use as antibiotics due to their low genotoxicity and strong antimicrobial properties (Al-Smadi et al., 2019).
Corrosion Inhibition
5-Phenyl-1,2,3-thiadiazole derivatives have been utilized as corrosion inhibitors for copper in acidic environments. Their inhibition efficiency has been assessed through various methods, indicating their effectiveness in protecting against corrosion (Tang et al., 2009).
Anticancer Potential
Novel thiadiazole derivatives incorporating the 5-Phenyl-1,2,3-thiadiazole moiety have shown promising anticancer activities. They exhibit concentration-dependent cellular growth inhibitory effects, particularly against breast carcinoma cell lines (Gomha et al., 2014).
Pharmacological Applications
Earlier studies have investigated the pharmacological actions of various substituted thiadiazoles, including 5-Phenyl-1,2,3-thiadiazole. These compounds demonstrated paralyzing effects in various animal models and were explored for their potential as muscular relaxant drugs (Maffii & Soncin, 1958).
Synthesis and Biological Activities
There is considerable interest in 2-aryl-5-arylamino-1,3,4-thiadiazoles, which include 5-Phenyl-1,2,3-thiadiazole derivatives, due to their high biological activity. These compounds have exhibited antimicrobial, antituberculous, and antiphlogistic properties, as well as potential in inhibiting the development of certain cancers (Efimova et al., 2009).
Antihypertensive Activity
Some derivatives of 5-Phenyl-1,2,3-thiadiazole have been synthesized and evaluated for their antihypertensive activity. These compounds showed a direct relaxant effect on vascular smooth muscle, indicating their potential in treating hypertension (Turner et al., 1988).
Safety And Hazards
Future Directions
Thiadiazoles have a variety of applications in different scientific fields due to their versatile properties. In pharmaceuticals, numerous drugs with a thiadiazole ring have been synthesized, displaying a range of therapeutic activities. They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties . The discussion in these review articles will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .
properties
IUPAC Name |
5-phenylthiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-9-10-11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTVVTVVBOYKCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171254 | |
Record name | 5-Phenyl-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,2,3-thiadiazole | |
CAS RN |
18212-29-8 | |
Record name | 5-Phenyl-1,2,3-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18212-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-1,2,3-thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Phenyl-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-1,2,3-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.256 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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